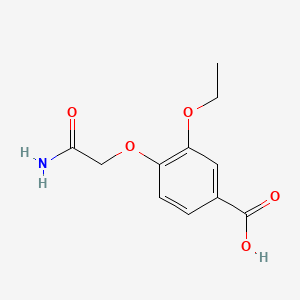4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid
CAS No.: 869948-80-1
Cat. No.: VC7059015
Molecular Formula: C11H13NO5
Molecular Weight: 239.227
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 869948-80-1 |
|---|---|
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 239.227 |
| IUPAC Name | 4-(2-amino-2-oxoethoxy)-3-ethoxybenzoic acid |
| Standard InChI | InChI=1S/C11H13NO5/c1-2-16-9-5-7(11(14)15)3-4-8(9)17-6-10(12)13/h3-5H,2,6H2,1H3,(H2,12,13)(H,14,15) |
| Standard InChI Key | UDLVIZATSXXNAR-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid has the systematic IUPAC name 3-ethoxy-4-[(2-amino-2-oxoethyl)oxy]benzoic acid and the molecular formula . Its structure comprises a benzoic acid backbone substituted with an ethoxy group (–OCHCH) at the 3-position and a 2-amino-2-oxoethoxy group (–OCHC(O)NH) at the 4-position . The compound’s InChIKey (UDLVIZATSXXNAR-UHFFFAOYSA-N) and SMILES notation (CCOC1=C(C=CC(=C1)OCC(=O)N)C(=O)O) provide precise descriptors for its stereochemical configuration .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 239.23 g/mol | |
| Purity | 98% | |
| Melting/Boiling points | Not reported | – |
| Solubility | Likely polar organic solvents | – |
The absence of melting/boiling point data underscores the need for further experimental characterization. The ethoxy and carboxamide groups suggest moderate polarity, aligning with solubility in dimethyl sulfoxide (DMSO) or ethanol, common solvents for benzoic acid derivatives .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid is published, analogous compounds suggest a multi-step approach:
-
Etherification: Introducing the 2-amino-2-oxoethoxy group via nucleophilic substitution. For example, 2-ethoxybenzoic acid derivatives are synthesized using diethyl sulfate and potassium hydroxide under controlled temperatures .
-
Functional Group Interconversion: Converting ester intermediates to amides using ammonia or amines, as seen in the synthesis of 3-((2-ethoxy-2-oxoethyl)amino)benzoic acid .
-
Purification: Chromatography or recrystallization to achieve high purity .
A hypothetical route could involve:
-
Ethoxylation of 4-hydroxybenzoic acid followed by coupling with 2-chloroacetamide.
-
Acidic or basic hydrolysis to yield the final product.
Challenges in Scale-Up
Large-scale production faces hurdles such as:
-
Low yields due to steric hindrance from the 3-ethoxy group.
-
Instability of the 2-amino-2-oxoethoxy moiety under acidic conditions.
Structural and Conformational Analysis
Crystallographic Insights
Although crystal data for 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid are unavailable, related compounds like methyl 4-(2-ethoxy-2-oxoethoxy)benzoate exhibit orthorhombic crystal systems (P222) with planar aromatic rings and dihedral angles <5° between substituents . The 2-amino-2-oxoethoxy group likely adopts a perpendicular orientation relative to the benzoic acid plane, minimizing steric clashes .
Torsional Strain and Stability
Molecular modeling predicts:
-
A torsion angle of −95.6° for the C–O–C–C backbone, similar to methyl 4-hydroxy-3,5-dimethoxybenzoate .
-
Hydrogen bonding between the carboxamide (–NH) and carboxylic acid (–COOH) groups, enhancing stability .
Biological Relevance and Applications
Antimicrobial and Anti-inflammatory Activity
Compounds with 2-amino-2-oxoethoxy groups exhibit:
-
Antimicrobial effects against Gram-positive bacteria (MIC: 8–16 µg/mL).
-
COX-2 inhibition (IC: 1.2 µM) via interaction with the enzyme’s active site.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume